molecular formula C12H10BrNO3 B7835282 3-[(3-Bromophenyl)amino]-4-ethoxycyclobut-3-ene-1,2-dione

3-[(3-Bromophenyl)amino]-4-ethoxycyclobut-3-ene-1,2-dione

Cat. No. B7835282
M. Wt: 296.12 g/mol
InChI Key: VFHRIIVWOBSOAE-UHFFFAOYSA-N
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Patent
US06413996B2

Procedure details

1.7 g of 3,4-diethoxy-3-cyclobuten-1,2-dione in 25 mL of absolute ethyl alcohol was added 1.7g of 3-bromoaniline, the reaction mixture was stirred at room temperature for 20 hours, then 0.4 g of 3-bromoaniline was added and the reaction mixture was stirred for 48 hours.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:4]1[C:5](=[O:12])[C:6](=[O:11])[C:7]=1[O:8][CH2:9][CH3:10])C.[Br:13][C:14]1[CH:15]=[C:16]([CH:18]=[CH:19][CH:20]=1)[NH2:17]>C(O)C>[Br:13][C:14]1[CH:15]=[C:16]([NH:17][C:4]2[C:5](=[O:12])[C:6](=[O:11])[C:7]=2[O:8][CH2:9][CH3:10])[CH:18]=[CH:19][CH:20]=1

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
C(C)OC=1C(C(C1OCC)=O)=O
Name
Quantity
1.7 g
Type
reactant
Smiles
BrC=1C=C(N)C=CC1
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.4 g
Type
reactant
Smiles
BrC=1C=C(N)C=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 48 hours
Duration
48 h

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
BrC=1C=C(C=CC1)NC=1C(C(C1OCC)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.